Cas no 98204-48-9 (Spirofylline)

Spirofylline 化学的及び物理的性質
名前と識別子
-
- 1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]dec-3-yl]ethyl]-
- 1,3-dimethyl-7-[2-oxo-2-(2-oxo-8-phenethyl-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]purine-2,6-dione
- 1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]purine-2,6-dione
- Spirofylline
- 000F949089
- Spirofylline [INN]
- Q27231300
- 8-Phenethyl-3-((1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl)-1-oxa-3,8-diazaspiro(4,5)decan-2-one
- AKOS040740920
- NS00121139
- CS-0018401
- 98204-48-9
- DTXSID60243512
- CHEMBL2107296
- UNII-000F949089
- HY-100250
-
- インチ: 1S/C24H28N6O5/c1-26-20-19(21(32)27(2)22(26)33)29(16-25-20)14-18(31)30-15-24(35-23(30)34)9-12-28(13-10-24)11-8-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3
- InChIKey: DSRGPEAMMDAUGF-UHFFFAOYSA-N
- ほほえんだ: O1C(N(C(C([H])([H])N2C([H])=NC3=C2C(N(C([H])([H])[H])C(N3C([H])([H])[H])=O)=O)=O)C([H])([H])C21C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C2([H])[H])=O
計算された属性
- せいみつぶんしりょう: 480.21211801 g/mol
- どういたいしつりょう: 480.21211801 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 869
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ぶんしりょう: 480.5
- トポロジー分子極性表面積: 108
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 730.8±70.0 °C at 760 mmHg
- フラッシュポイント: 395.8±35.7 °C
- じょうきあつ: 0.0±2.4 mmHg at 25°C
Spirofylline セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Spirofylline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S683095-1mg |
Spirofylline |
98204-48-9 | 1mg |
$362.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48334-1mg |
Spirofylline |
98204-48-9 | 98% | 1mg |
¥8816.00 | 2023-09-08 | |
TRC | S683095-10mg |
Spirofylline |
98204-48-9 | 10mg |
$2870.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48334-5mg |
Spirofylline |
98204-48-9 | 98% | 5mg |
¥13391.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48334-10mg |
Spirofylline |
98204-48-9 | 98% | 10mg |
¥21584.00 | 2023-09-08 |
Spirofylline 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
Spirofyllineに関する追加情報
Spirofylline (CAS No. 98204-48-9): An Emerging Compound in the Field of Medicinal Chemistry
Spirofylline (CAS No. 98204-48-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic derivative of pyrrolo[2,3-d]pyrimidine has been the subject of extensive research, particularly in the areas of cancer treatment and antiviral therapy. In this article, we will delve into the chemical properties, biological activities, and recent advancements in the study of Spirofylline.
The chemical structure of Spirofylline is characterized by a spirocyclic ring system, which confers it with enhanced stability and bioavailability. The compound is synthesized through a series of well-defined chemical reactions, including cyclization and functional group modifications. The spirocyclic framework provides a rigid structure that can interact with specific biological targets, making it an attractive candidate for drug development.
One of the most promising applications of Spirofylline is in cancer therapy. Recent studies have shown that it exhibits potent antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colorectal cancers. The mechanism of action involves the inhibition of key enzymes involved in DNA replication and cell cycle progression. For instance, Spirofylline has been found to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to DNA damage and ultimately cell death in cancer cells.
In addition to its antiproliferative properties, Spirofylline has also demonstrated significant antiviral activity. Research conducted by a team at the University of California, San Francisco (UCSF) has shown that Spirofylline can effectively inhibit the replication of several RNA viruses, including influenza and SARS-CoV-2. The compound appears to target viral RNA-dependent RNA polymerase (RdRp), a key enzyme responsible for viral RNA synthesis. By inhibiting RdRp, Spirofylline disrupts viral replication and reduces viral load in infected cells.
The pharmacokinetic properties of Spirofylline have also been extensively studied. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, making it suitable for chronic administration. Additionally, Spirofylline exhibits low toxicity in animal models, suggesting a favorable safety profile for clinical use. These properties make it an attractive candidate for further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of Spirofylline in human subjects. Early-phase trials have shown promising results, with patients experiencing significant reductions in tumor size and viral load without severe adverse effects. These findings have generated considerable interest among researchers and clinicians alike.
In conclusion, Spirofylline (CAS No. 98204-48-9) represents a promising compound with potential applications in cancer therapy and antiviral treatment. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use as a novel therapeutic agent.
98204-48-9 (Spirofylline) 関連製品
- 1640848-71-0((R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride)
- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)
- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)
- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)
- 957060-80-9(5-Chloro-2-methyl-3-nitrophenylboronic acid)
- 2228164-85-8(5-(6-bromopyridin-3-yl)-1,2-oxazol-3-amine)
- 128540-52-3(2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)
- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)



